molecular formula C20H21N7O B10937426 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10937426
M. Wt: 375.4 g/mol
InChI Key: OFLJWGLTUUPTHX-UHFFFAOYSA-N
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Description

N~7~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazolopyrimidine ring system. The presence of multiple nitrogen atoms in its structure makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N7-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves several steps. One common method involves the reaction of 3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 5-methyl-1,2,4-triazole-3-carboxylic acid under acidic conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N~7~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. .

Scientific Research Applications

N~7~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N7-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N~7~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share similar core structures but differ in their substituents and specific biological activities, making each compound unique in its applications and effects.

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H21N7O/c1-12-5-7-16(8-6-12)10-26-15(4)18(14(3)25-26)24-19(28)17-9-13(2)23-20-21-11-22-27(17)20/h5-9,11H,10H2,1-4H3,(H,24,28)

InChI Key

OFLJWGLTUUPTHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC(=NC4=NC=NN34)C)C

Origin of Product

United States

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